molecular formula C13H7NO2 B1216598 Benzo[h]quinoline-5,6-dione CAS No. 65938-98-9

Benzo[h]quinoline-5,6-dione

Cat. No.: B1216598
CAS No.: 65938-98-9
M. Wt: 209.2 g/mol
InChI Key: GNSWJLXJCZFOPN-UHFFFAOYSA-N
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Description

Benzo[h]quinoline-5,6-dione is a heterocyclic aromatic compound with the molecular formula C₁₃H₇NO₂ It is a derivative of quinoline, characterized by the presence of a quinoline ring fused with a benzene ring and two ketone groups at positions 5 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[h]quinoline-5,6-dione can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum chloride or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants in the presence of the catalyst to induce cyclization and form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Benzo[h]quinoline-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its structure.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction can produce hydroxyquinolines.

Scientific Research Applications

Benzo[h]quinoline-5,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[h]quinoline-5,6-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which contributes to its anticancer activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

    Benzo[c]acridine: Another heterocyclic compound with a similar fused ring structure but different functional groups.

    Quinoline: The parent compound of benzo[h]quinoline-5,6-dione, lacking the additional benzene ring and ketone groups.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

Uniqueness: this compound is unique due to its specific arrangement of functional groups and fused ring system, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzo[h]quinoline-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO2/c15-12-9-5-2-1-4-8(9)11-10(13(12)16)6-3-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSWJLXJCZFOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216164
Record name Benzo(h)quinoline-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65938-98-9
Record name Benzo(h)quinoline-5,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065938989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(h)quinoline-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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